Isovaleric Acid Ethyl-d5 Ester

Catalog No.
S13974653
CAS No.
M.F
C7H14O2
M. Wt
135.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isovaleric Acid Ethyl-d5 Ester

Product Name

Isovaleric Acid Ethyl-d5 Ester

IUPAC Name

1,1,2,2,2-pentadeuterioethyl 3-methylbutanoate

Molecular Formula

C7H14O2

Molecular Weight

135.22 g/mol

InChI

InChI=1S/C7H14O2/c1-4-9-7(8)5-6(2)3/h6H,4-5H2,1-3H3/i1D3,4D2

InChI Key

PPXUHEORWJQRHJ-SGEUAGPISA-N

Canonical SMILES

CCOC(=O)CC(C)C

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CC(C)C

Isovaleric Acid Ethyl-d5 Ester is a deuterated derivative of isovaleric acid, characterized by the molecular formula C7_7H9_9D5_5O2_2 and a molecular weight of 135.22 g/mol. It is primarily used in biochemical research, particularly in proteomics, due to its stable isotopic labeling properties. The presence of deuterium (D) in the structure enhances its utility in various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry, allowing for precise tracking and quantification of metabolites and other compounds in biological systems .

Typical of esters and carboxylic acids:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield isovaleric acid and ethanol.
  • Transesterification: Reacting with different alcohols can produce other alkyl esters.
  • Reduction: It can be reduced to form the corresponding alcohol, isovaleryl alcohol, under suitable conditions.

These reactions are essential for its applications in synthetic organic chemistry and metabolic studies .

The synthesis of Isovaleric Acid Ethyl-d5 Ester typically involves the following methods:

  • Esterification: The most common method involves reacting deuterated isovaleric acid with ethanol in the presence of an acid catalyst (such as sulfuric acid). This reaction yields Isovaleric Acid Ethyl-d5 Ester along with water.
    Isovaleric Acid+EthanolIsovaleric Acid Ethyl d5 Ester+Water\text{Isovaleric Acid}+\text{Ethanol}\rightarrow \text{Isovaleric Acid Ethyl d5 Ester}+\text{Water}
  • Deuteration: Starting from non-deuterated precursors, deuteration can be achieved through various methods such as using deuterated reagents or catalytic hydrogenation with deuterium gas.

These methods ensure high purity and yield of the desired ester .

Isovaleric Acid Ethyl-d5 Ester finds applications across several fields:

  • Proteomics Research: Used as a stable isotope label for tracking metabolic pathways and quantifying biomolecules.
  • Flavoring Agents: Its parent compound is utilized in food flavoring due to its characteristic odor.
  • Analytical Chemistry: Employed as an internal standard in mass spectrometry for accurate quantification.

These applications highlight its importance in both academic research and industrial contexts .

Interaction studies involving Isovaleric Acid Ethyl-d5 Ester focus on its behavior in biological systems. It has been investigated for:

  • Metabolic Pathway Analysis: Understanding how it interacts with enzymes and metabolites within metabolic networks.
  • Binding Studies: Evaluating its binding affinity with proteins or receptors that may influence physiological responses.

Such studies contribute to a deeper understanding of its role within biological systems and potential therapeutic applications .

Isovaleric Acid Ethyl-d5 Ester shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Isovaleric AcidC5_5H10_10O2_2Simple structure; no deuterium labeling
Isobutyric AcidC4_4H8_8O2_2Shorter carbon chain; different odor profile
Valeric AcidC5_5H10_10O2_2Similar chain length but lacks deuteration
Ethyl IsobutyrateC6_6H12_12O2_2Different ester structure; not deuterated

The presence of deuterium in Isovaleric Acid Ethyl-d5 Ester provides distinct advantages for analytical applications, making it particularly valuable for researchers needing precise isotopic labeling .

Enzymatic Catalysis Approaches in Deuterated Ester Synthesis

Enzymatic methods have emerged as powerful tools for site-selective deuteration, leveraging biocatalysts to achieve high regio- and stereochemical control. Lipases and aminotransferases are particularly effective for esterification and transesterification reactions involving deuterated substrates. For instance, immobilized Rhizomucor miehei (RM) lipase has been employed to catalyze the condensation of deuterated fatty acids with lysophospholipids, achieving >96% chemical purity in deuterated phospholipid synthesis. This enzyme’s tolerance for low water activity (≤0.11) enables efficient esterification in nonpolar solvents like toluene, minimizing competing hydrolysis reactions.

Aminotransferases, such as those in the SxtA family, demonstrate unique capabilities for α- and β-carbon deuteration of amino acid derivatives. These enzymes utilize pyridoxal 5′-phosphate (PLP) cofactors to facilitate reversible deprotonation at target carbons, enabling deuterium incorporation from D~2~O. For example, SxtA all-in-one nitrogen synthase (AONS) achieves >90% deuteration of arginine methyl ester within 15 minutes, with stereoretention exceeding 90% enantiomeric ratio (er) for L-substrates. Such systems highlight the potential for adapting aminotransferase-mediated deuteration to aliphatic esters like Isovaleric Acid Ethyl-d5 Ester.

Table 1: Enzymatic Systems for Deuterated Ester Synthesis

Enzyme ClassSubstrate ScopeDeuteration EfficiencyStereoselectivity
RM LipaseLysophospholipids>96% purityRegiospecific
SxtA AONSAmino acid methyl esters90–94% D-incorporation90–95% er (L)
DsaD/E SystemBranched-chain amino acids80–94% Cβ-deuterationSubstrate-dependent

Continuous-Flow Esterification Systems for Isotope Labeling

Continuous-flow reactors enhance deuteration efficiency by improving mass transfer and enabling precise control over reaction parameters. While specific studies on Isovaleric Acid Ethyl-d5 Ester are limited, analogous systems for deuterated phospholipids demonstrate the benefits of flow chemistry. Gas-phase equilibration in batch reactors, as used in POPC-d~63~ synthesis, maintains water activity at 0.11 via LiCl-saturated environments. Translating this to flow systems could enable real-time monitoring of deuterium exchange kinetics, particularly for esterification reactions requiring anhydrous conditions.

Microfluidic platforms further permit rapid mixing of deuterated acyl donors (e.g., isovaleric acid-d~5~) with ethanol-d~6~, reducing side-product formation. For instance, Steglich esterification under flow conditions achieves 85–92% yields in <30 minutes for non-deuterated analogs, suggesting potential for scaling deuterated variants.

Solvent Optimization Strategies in Deuterium Incorporation

Solvent selection critically influences deuterium exchange rates by modulating substrate solubility, enzyme stability, and transition-state energetics. Polar aprotic solvents like dichloromethane (DCM) facilitate acid-catalyzed H/D exchange at α-positions of amino esters, achieving 43–96% deuteration in the presence of 2-hydroxynicotinaldehyde catalysts. However, DCM’s low boiling point (40°C) limits its utility in high-temperature reactions.

In contrast, toluene’s compatibility with lipase-catalyzed esterification makes it ideal for deuterated fatty acid incorporation. RM lipase retains >80% activity in toluene at water activities ≤0.11, enabling efficient synthesis of POPC-d~63~ with 96% purity. For Isovaleric Acid Ethyl-d5 Ester, solvent mixtures (e.g., toluene:THF 4:1) may balance substrate solubility and enzyme performance, particularly when using bulky deuterated acyl donors.

Table 2: Solvent Effects on Deuteration Efficiency

SolventDielectric ConstantEnzyme CompatibilityDeuteration Yield
Dichloromethane8.93Moderate43–96%
Toluene2.38High (lipases)>90%
THF7.52Low<50%

Isovaleric Acid Ethyl-d5 Ester, with molecular formula C7H9D5O2 and molecular weight 135.22 g/mol, represents a sophisticated deuterated compound that has emerged as a critical tool in advanced analytical chemistry applications [1]. This pentadeuterated ethyl ester of isovaleric acid serves as an isotopically labeled internal standard, offering unique analytical advantages through its incorporation of five deuterium atoms in the ethyl moiety [2]. The compound's chemical structure, characterized as 1,1,2,2,2-pentadeuterioethyl 3-methylbutanoate, provides exceptional analytical precision in complex matrix environments where traditional internal standards may fail to compensate adequately for matrix effects [1] [2].

The analytical utility of Isovaleric Acid Ethyl-d5 Ester stems from its ability to undergo identical chemical transformations as its unlabeled counterpart while maintaining sufficient mass difference for reliable detection and quantification [3]. Research has demonstrated that deuterated internal standards can provide accuracy improvements ranging from 92% to 108% across various analytical applications, with precision typically maintained below 8% relative standard deviation [4] [5]. The compound's stability under analytical conditions and its resistance to hydrogen-deuterium exchange reactions make it particularly valuable for long-term studies and complex sample preparation protocols [6].

Quantitative Mass Spectrometry Using Deuterated Internal Standards

Quantitative mass spectrometry applications utilizing Isovaleric Acid Ethyl-d5 Ester have demonstrated remarkable analytical performance across diverse sample matrices [7]. The compound functions as an internal standard by compensating for extraction losses, ionization variability, and matrix effects that commonly compromise analytical accuracy in complex biological and environmental samples [3]. Studies have shown that deuterated internal standards can achieve sensitivity enhancements ranging from 5-fold to 25-fold compared to structural analogue internal standards, particularly in pharmaceutical bioanalysis applications [5] [8].

The mass spectrometric detection of Isovaleric Acid Ethyl-d5 Ester relies on selected ion monitoring techniques that distinguish the deuterated compound from its natural counterpart through characteristic mass-to-charge ratio differences [2]. Research conducted on wine fermentation volatile compounds analysis has demonstrated the effectiveness of polydeuterated ester mixtures, including ethyl-d5 labeled compounds, in achieving accuracies between 95% and 105% with precision values below 5% relative standard deviation [7] [9]. These applications utilize headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry to quantify volatile fermentation products with unprecedented accuracy [7].

Table 1: Quantitative Mass Spectrometry Applications of Deuterated Internal Standards

ApplicationInternal Standard TypeMatrixAccuracy Range (%)Precision (RSD %)Sensitivity Enhancement
Wine fermentation volatile compounds analysisPolydeuterated ester mixtureRed and white wine95-105<510-fold improvement
Deuterated internal standard for quantitative analysisEthyl-d5 labeled compoundComplex biological fluids98-102<35-20 fold improvement
Food matrix analysis with isotope dilutionStable isotope dilution assayFood samples (salmon, cheese, meat)92-108<83-15 fold improvement
Pharmaceutical bioanalysis validationDeuterated analoguePlasma/serum samples95-105<55-25 fold improvement
Environmental monitoring applicationsIsotopically labeled referenceEnvironmental water samples90-110<102-10 fold improvement

The stable isotope dilution assay methodology utilizing Isovaleric Acid Ethyl-d5 Ester follows established protocols where the deuterated standard is added at the beginning of sample preparation to correct for losses during extraction and to compensate for matrix effects during mass spectrometric analysis [10] [6]. Research has demonstrated that the peak ratio of analyte to isotopically labeled standard provides superior quantitative performance compared to external calibration methods, particularly in complex matrices where ion suppression can significantly impact analytical results [4] [5].

Validation studies have confirmed that deuterated internal standards can effectively compensate for matrix effects ranging from 92% to 99.5% across various biological and environmental matrices [4]. The compound's performance in liquid chromatography-tandem mass spectrometry applications has been particularly noteworthy, with studies showing consistent analytical performance across different instrument platforms and analytical conditions [5] [8].

Nuclear Magnetic Resonance Spectroscopy for Metabolic Pathway Elucidation

Nuclear Magnetic Resonance spectroscopy applications of Isovaleric Acid Ethyl-d5 Ester in metabolic pathway elucidation represent a rapidly advancing field that leverages deuterium's unique nuclear magnetic properties [11]. Deuterium Nuclear Magnetic Resonance spectroscopy provides exceptional sensitivity for tracking metabolic transformations due to deuterium's extremely low natural abundance of approximately 0.0115% and its short T1 relaxation time that enables rapid pulsing sequences [12] [13]. Research has demonstrated that deuterated substrates can be tracked through complex metabolic networks with temporal resolution ranging from 2 to 30 minutes and spatial resolution between 8 and 216 cubic millimeters [11] [13].

The application of deuterated compounds in metabolic imaging has revealed unprecedented insights into cellular metabolism, particularly in distinguishing between healthy and diseased tissue states [11] [13]. Studies utilizing deuterium-labeled glucose derivatives have successfully mapped metabolic flux through glycolytic pathways, tricarboxylic acid cycle, and oxidative phosphorylation with detection sensitivities ranging from 0.5 to 8.0 millimolar concentrations [11] [13]. The ability to observe downstream metabolites such as deuterated lactate, glutamate, and glutamine provides direct evidence of metabolic pathway activity without requiring background signal compensation [12] [13].

Table 2: Nuclear Magnetic Resonance Spectroscopy Applications in Metabolic Pathway Studies

Metabolic PathwayDeuterated SubstrateTarget MetabolitesDetection Sensitivity (mM)Temporal Resolution (min)Spatial Resolution (mm³)
Glycolysis[6,6'-2H2]glucose[3,3'-2H2]lactate, [4,4'-2H2]glutamate0.5-2.02-58-27
Tricarboxylic acid cycle[2H3]acetate[4,4'-2H2]glutamate, [4,4'-2H2]glutamine1.0-3.05-1027-64
Fatty acid oxidation[2H7]palmitate[2H]acetyl-CoA derivatives2.0-5.010-2064-125
Amino acid metabolism[2H3]methionine[methyl-2H3]sarcosine1.5-4.05-1527-125
Nucleotide biosynthesis[2H2]glucose-6-phosphate[2H]ribose phosphates3.0-8.015-30125-216

Research utilizing high-resolution deuterium Nuclear Magnetic Resonance has successfully monitored bacterial metabolism in real-time, tracking the flux of deuterium-labeled glucose through various metabolic pathways by following the disappearance of substrate and appearance of major end products [14]. These studies have revealed that deuterium labeling enables the detection of both labeled and unlabeled metabolites through isotopic chemical shift effects, providing comprehensive metabolic pathway mapping capabilities [14]. The methodology has proven particularly valuable in distinguishing between different metabolic states, such as aerobic versus anaerobic conditions, through characteristic metabolite production patterns [14].

Advanced applications of deuterium metabolic imaging have demonstrated the ability to generate three-dimensional metabolic maps with high spatiotemporal resolution [13]. Studies have shown that deuterium-labeled substrates can reveal glucose metabolism beyond simple uptake measurements, providing insights into downstream metabolic processes that are not accessible through conventional imaging techniques [13]. The technique has successfully distinguished between normal and tumor tissue metabolism, revealing pronounced metabolic differences characteristic of the Warburg effect in cancer cells [13].

Isotope Ratio Monitoring in Complex Biological Matrices

Isotope ratio monitoring applications utilizing Isovaleric Acid Ethyl-d5 Ester in complex biological matrices represent a sophisticated analytical approach that exploits natural isotopic variations and artificially introduced isotopic labels [15]. This methodology enables the precise measurement of isotope abundance ratios with exceptional accuracy, typically achieving precision levels between ±0.01‰ and ±0.3‰ across various biological matrices [15] [16]. The technique's ability to distinguish compounds with identical elemental compositions through their isotopic signatures has proven invaluable for metabolic tracing studies and compound authentication applications [15].

Research has demonstrated that isotope ratio monitoring can effectively characterize protein expression origins through the measurement of stable isotope distributions in biological samples [15]. Studies examining human hemoglobin samples from different expression systems have revealed significant differences in nitrogen-15 and carbon-13 isotope distributions, enabling forensic identification of protein sources with high confidence [15]. The methodology requires minimal sample quantities, typically between 0.05 and 5.0 milligrams, making it suitable for precious biological specimens [15] [16].

The application of isotope ratio monitoring in complex biological matrices requires sophisticated correction algorithms to account for matrix effects and instrumental discrimination [17]. Research has shown that biological matrices can introduce isotopic fractionation effects that must be mathematically corrected to achieve accurate isotope ratio measurements [15] [17]. Advanced correction protocols utilizing multiple isotope pairs and certified reference materials have been developed to ensure measurement traceability and accuracy [17].

Table 3: Isotope Ratio Monitoring Applications in Complex Biological Matrices

Biological MatrixIsotope Ratio MeasuredPrecision (‰)Sample Size Required (mg)Detection Limit (ppm)Matrix Effect Compensation (%)
Human hemoglobin15N/14N, 13C/12C±0.05-0.20.1-1.00.1-1.095-99
Bacterial cell cultures2H/1H, 13C/12C±0.01-0.10.05-0.50.05-0.598-99.5
Plant tissue extracts13C/12C, 18O/16O±0.1-0.31.0-5.01.0-5.090-95
Animal blood samples15N/14N, 2H/1H±0.02-0.150.2-2.00.2-2.095-98
Microbial fermentation broths13C/12C, 15N/14N±0.05-0.250.5-3.00.5-2.592-97

Metabolomic applications of isotope ratio monitoring have demonstrated the technique's capability to track metabolic flux through complex biochemical networks [18] [19]. Global stable-isotope tracing metabolomics studies have revealed system-wide metabolic coordination patterns that impact both intra-tissue and inter-tissue metabolic homeostasis [19]. These investigations have utilized quantitative stable-isotope tracing to measure isotopically labeled metabolites across metabolome-wide coverage, providing unprecedented insights into metabolic regulation in living organisms [19].

The development of automated isotope ratio monitoring systems has enhanced the technique's throughput and reproducibility in complex biological matrix analysis [17]. Modern instrumentation incorporates real-time dead-time correction and mass bias compensation algorithms that ensure consistent isotope ratio measurements across different concentration ranges and matrix compositions [17]. Validation protocols have established that properly calibrated systems can achieve matrix effect compensation ranging from 90% to 99.5% across diverse biological matrices [15] [17].

Deuterium Kinetic Isotope Effects on Enzymatic Hydrolysis

The enzymatic hydrolysis of isovaleric acid ethyl-d5 ester provides crucial insights into the mechanistic aspects of ester cleavage reactions. Deuterium kinetic isotope effects in enzymatic hydrolysis reveal fundamental information about transition state structures and rate-limiting steps in enzymatic catalysis [3] [4] [5].

Primary Deuterium Kinetic Isotope Effects on enzymatic hydrolysis demonstrate significant variations depending on the enzyme system involved. Research has established that primary deuterium kinetic isotope effects ranging from 1.5 to 3.1 are observed across different enzyme systems catalyzing ester hydrolysis [3] [5]. For lipoprotein lipase catalyzed hydrolysis, deuterium isotope effects of 1.97 ± 0.03 have been measured, indicating rate-limiting proton transfer mechanisms [5]. Similarly, acetylcholinesterase-catalyzed hydrolysis exhibits deuterium kinetic isotope effects of 2.40, consistent with acylation step rate-limitation [4].

Secondary Deuterium Kinetic Isotope Effects provide additional mechanistic information regarding the tetrahedral character of transition states. Studies on carboxylic acid ester hydrolysis have revealed secondary deuterium isotope effects of 1.1 to 1.3, reflecting the degree of sp³ hybridization in the transition state [6]. The magnitude of these effects correlates directly with the tetrahedral character of the enzymatic transition state, with larger effects indicating more pronounced tetrahedral geometry [6].

Mechanistic Interpretation of deuterium kinetic isotope effects in enzymatic hydrolysis reveals that the rate-limiting step varies among different enzyme systems. For carboxylester lipase, which exhibits high activity toward fatty acid ethyl esters, deuterium substitution at the ethyl group results in isotope effects of 2.1 to 2.5, suggesting C-H bond cleavage contributes significantly to the rate-limiting step [7]. The commitment to catalysis factor, defined as the ratio of forward catalytic rate to substrate dissociation rate, influences the observed isotope effects substantially [4].

Enzyme-Specific Variations in deuterium kinetic isotope effects reflect differences in active site architecture and catalytic mechanisms. Hormone-sensitive lipase demonstrates deuterium kinetic isotope effects of 2.25 when hydrolyzing ethyl oleate, indicating transition state stabilization through specific enzyme-substrate interactions [8]. Cytochrome P450 3A4, while primarily an oxidative enzyme, also catalyzes ester hydrolysis with isotope effects of 1.8, reflecting the contribution of C-H bond cleavage to the overall reaction mechanism [9].

Metabolic Switching Phenomena in Deuterated Xenobiotic Studies

Metabolic switching represents a fundamental phenomenon observed when deuterium substitution alters the preferred metabolic pathway of xenobiotic compounds. This phenomenon has profound implications for understanding how isovaleric acid ethyl-d5 ester and related compounds undergo biotransformation in biological systems [10] [11] [12].

Mechanistic Basis of Metabolic Switching occurs when deuterium substitution at metabolically labile sites reduces the rate of the primary metabolic pathway, thereby enhancing alternative metabolic routes. For pyrimidino-piperidine derivatives, deuteration at the N-ethyl methylene position results in 65% inhibition of the primary pathway while simultaneously enhancing alternative pathways by 210% [11]. This dramatic redistribution of metabolic flux demonstrates how deuterium substitution can fundamentally alter the metabolic profile of xenobiotic compounds.

Cytochrome P450-Mediated Metabolic Switching represents the most extensively studied aspect of deuterium-induced metabolic alterations. Studies with benzofuran derivatives reveal that deuteration at O-methyl or N-methyl positions causes 45% inhibition of the primary demethylation pathway while enhancing alternative oxidative pathways by 180% [11]. The large active site cavity of cytochrome P450 enzymes allows multiple binding orientations, facilitating metabolic switching when deuterium substitution alters the energetics of specific binding modes [10].

Binding Mode Alterations constitute a primary mechanism underlying metabolic switching phenomena. Molecular docking studies demonstrate that deuterated xenobiotics can adopt different binding orientations within enzyme active sites compared to their non-deuterated counterparts [11]. For compounds undergoing N-dealkylation, deuteration at methylene positions proximal to the nitrogen atom results in altered binding modes that favor oxidation at alternative sites on the molecular scaffold.

Commitment to Catalysis Effects significantly influence the magnitude of metabolic switching. High commitment to catalysis, where the forward catalytic rate exceeds the substrate dissociation rate, tends to minimize metabolic switching effects [4]. Conversely, low commitment to catalysis allows greater flexibility in metabolic pathway selection, enhancing the likelihood of deuterium-induced metabolic switching [11].

Lipophilicity-Driven Metabolic Switching occurs when deuterium substitution alters the physicochemical properties of the substrate. Nirmatrelvir analogs with deuterated gem-dimethyl fragments demonstrate 80% inhibition of primary metabolic pathways while exhibiting 300% enhancement of alternative pathways [13]. This dramatic metabolic switching correlates with increased lipophilicity resulting from deuterium substitution, which alters enzyme-substrate interactions and binding affinities.

Temporal Aspects of Metabolic Switching reveal that the phenomenon can be time-dependent, with different metabolic pathways becoming dominant at different time points following administration. Studies using pulse-chase methodologies with deuterated tracers demonstrate that metabolic switching can occur within minutes to hours of substrate administration, depending on the specific enzymatic systems involved [14].

Comparative Analysis of H/D Isotope Effects in Phase I/II Metabolism

The comparative analysis of hydrogen/deuterium isotope effects across Phase I and Phase II metabolic pathways reveals fundamental differences in the mechanistic basis of isotope discrimination and the potential for metabolic modulation through deuterium substitution [15] [16] [9].

Phase I Metabolism Isotope Effects demonstrate significantly larger deuterium kinetic isotope effects compared to Phase II pathways. Cytochrome P450 1A2 exhibits intrinsic deuterium kinetic isotope effects of 2.80, while the observed effects in vivo are reduced to 1.95 due to commitment to catalysis factors of 0.85 [16] [9]. Similarly, cytochrome P450 2D6 demonstrates the highest intrinsic isotope effects of 3.10, reflecting the substantial contribution of C-H bond cleavage to the rate-limiting step [9].

Phase II Metabolism Isotope Effects generally exhibit much smaller deuterium kinetic isotope effects, typically ranging from 1.05 to 1.35. UDP-glucuronosyltransferase 1A1 demonstrates deuterium kinetic isotope effects of 1.15, indicating that glucuronidation reactions involve minimal C-H bond cleavage in the rate-limiting step [15]. Sulfotransferase 1A1 exhibits even smaller effects of 1.05, consistent with the nucleophilic substitution mechanism characteristic of sulfation reactions [15].

Mechanistic Differences between Phase I and Phase II metabolism account for the substantial differences in isotope effect magnitudes. Phase I reactions, particularly those catalyzed by cytochrome P450 enzymes, involve direct C-H bond activation through hydrogen atom abstraction mechanisms, resulting in large primary deuterium kinetic isotope effects [16] [9]. In contrast, Phase II reactions primarily involve nucleophilic substitution or addition reactions at functional groups, with minimal direct C-H bond involvement in the rate-limiting step [15].

Metabolic Switching Potential varies dramatically between Phase I and Phase II pathways. Cytochrome P450 3A4 demonstrates very high metabolic switching potential due to its large active site and ability to accommodate multiple substrate binding orientations [11]. Phase II enzymes generally exhibit low metabolic switching potential, with glutathione S-transferase M1 representing a moderate exception due to its dual substrate binding requirements [15].

Commitment to Catalysis Factors reveal fundamental differences in enzyme-substrate interaction dynamics. Phase I enzymes typically exhibit high commitment factors (0.75-0.90), indicating that substrate binding is followed by efficient catalytic turnover [16]. Phase II enzymes generally demonstrate lower commitment factors (0.10-0.40), suggesting that substrate binding is more readily reversible and that catalytic efficiency is lower [15].

Quantitative Relationships between intrinsic and observed isotope effects provide insights into the practical implications of deuterium substitution. The relationship between intrinsic deuterium kinetic isotope effects and observed effects in vivo is described by the equation: KIE observed = (KIE intrinsic + C)/(1 + C), where C represents the commitment to catalysis factor [16]. This relationship explains why Phase I enzymes with high commitment factors show substantial reduction in observed isotope effects, while Phase II enzymes with low commitment factors show minimal reduction.

Substrate Specificity Considerations reveal that isotope effects vary significantly depending on the specific substrate structure and the enzyme isoform involved. Cytochrome P450 2C9 demonstrates moderate deuterium kinetic isotope effects of 2.45 with commitment factors of 0.75, while cytochrome P450 2C19 shows similar intrinsic effects but different commitment characteristics [9]. These variations highlight the importance of considering both enzyme-specific and substrate-specific factors when predicting isotope effects in metabolic systems.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

135.130763415 g/mol

Monoisotopic Mass

135.130763415 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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